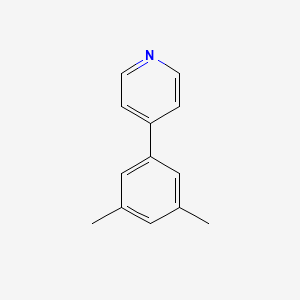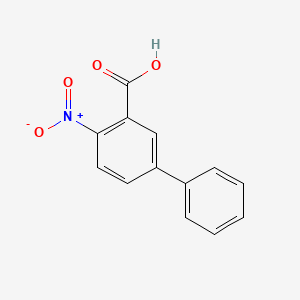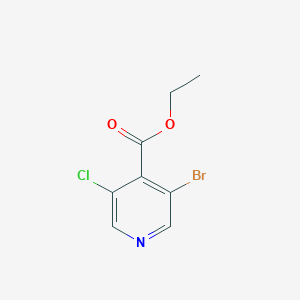![molecular formula C8H8Br2NO5S- B3222764 6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide CAS No. 1214851-96-3](/img/structure/B3222764.png)
6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
Vue d'ensemble
Description
6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide is a chemical compound with the molecular formula C8H9Br2NO5S and a molecular weight of 391.03 g/mol. It is a derivative of penicillin and is often referred to as Sulbactam Related Compound E. This compound is primarily used in pharmaceutical research and development as a reference standard for quality control in the production of sulbactam, an antibiotic used to treat bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from penicillin G or other beta-lactam antibiotics. The process involves bromination and oxidation reactions to introduce the dibromo and dioxo groups, respectively[_{{{CITATION{{{_3{Sulbactam Related Compound E (15 mg) ((2S,5R)-6,6-Dibromo-3,3-dimethyl ....
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and consistency. The production process involves the use of specific catalysts and reagents to facilitate the bromination and oxidation reactions.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions to form its dioxo derivative.
Reduction: Reduction reactions can be used to remove the bromine atoms from the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or sodium hypochlorite are used for oxidation reactions.
Reducing agents like hydrogen gas or sodium borohydride are used for reduction reactions.
Various halogenating agents are used for substitution reactions.
Major Products Formed:
Oxidation reactions produce the dioxo derivative of the compound.
Reduction reactions can produce the dibromo derivative without the dioxo group.
Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reference standard in analytical chemistry to ensure the quality and purity of sulbactam and other related compounds.
Biology: It is used in biological studies to understand the mechanisms of bacterial resistance and the efficacy of beta-lactam antibiotics.
Medicine: The compound is used in pharmaceutical research to develop new antibiotics and improve existing ones.
Industry: It is used in the production of sulbactam and other beta-lactam antibiotics, which are essential for treating bacterial infections.
Mécanisme D'action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to bacterial cell lysis and death.
Molecular Targets and Pathways Involved:
Penicillin-binding proteins (PBPs)
Peptidoglycan synthesis pathway
Comparaison Avec Des Composés Similaires
Penicillin G
Cephalosporins
Carbapenems
Uniqueness: 6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide is unique due to its dibromo and dioxo groups, which enhance its antibacterial activity compared to other beta-lactam antibiotics.
Propriétés
IUPAC Name |
6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO5S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)17(7,15)16/h3,6H,1-2H3,(H,12,13)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBRGUNKNPEKM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2NO5S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3222763.png)
![3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B3222765.png)
![2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine](/img/structure/B3222768.png)
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3222776.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3222787.png)
